molecular formula C17H18O3 B1325924 Ethyl 5-(1-naphthyl)-5-oxovalerate CAS No. 40335-93-1

Ethyl 5-(1-naphthyl)-5-oxovalerate

Cat. No.: B1325924
CAS No.: 40335-93-1
M. Wt: 270.32 g/mol
InChI Key: OVJXJVBYTCRUBA-UHFFFAOYSA-N
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Description

Ethyl 5-(1-naphthyl)-5-oxovalerate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a naphthyl group, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of the naphthyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(1-naphthyl)-5-oxovalerate can be synthesized through a multi-step process involving the esterification of 5-(1-naphthyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the esterification to completion. The reaction conditions include maintaining a temperature of around 60-80°C and using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization .

Comparison with Similar Compounds

Ethyl 5-(1-naphthyl)-5-oxovalerate can be compared with other similar compounds, such as:

    Ethyl 5-phenyl-5-oxovalerate: Similar structure but with a phenyl group instead of a naphthyl group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 5-(2-naphthyl)-5-oxovalerate: Similar structure but with the naphthyl group in a different position.

Properties

IUPAC Name

ethyl 5-naphthalen-1-yl-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-2-20-17(19)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,2,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJXJVBYTCRUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645602
Record name Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40335-93-1
Record name Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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